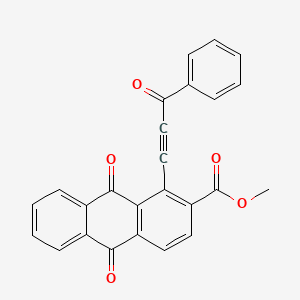
Methyl 9,10-dioxo-1-(3-oxo-3-phenylprop-1-ynyl)anthracene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 9,10-dioxo-1-(3-oxo-3-phenylprop-1-ynyl)anthracene-2-carboxylate is a complex organic compound with a unique structure that combines anthracene, a polycyclic aromatic hydrocarbon, with various functional groups including dioxo, phenylpropynyl, and carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9,10-dioxo-1-(3-oxo-3-phenylprop-1-ynyl)anthracene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through the cyclization of appropriate precursors under high-temperature conditions.
Introduction of the Dioxo Groups: The dioxo groups are introduced via oxidation reactions using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the Phenylpropynyl Group: This step involves a coupling reaction, often facilitated by palladium catalysts, to attach the phenylpropynyl group to the anthracene core.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 9,10-dioxo-1-(3-oxo-3-phenylprop-1-ynyl)anthracene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Further oxidation can modify the dioxo groups or other parts of the molecule.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the anthracene core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or acetonitrile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
Methyl 9,10-dioxo-1-(3-oxo-3-phenylprop-1-ynyl)anthracene-2-carboxylate has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Photochemistry: Acts as a photosensitizer in various photochemical reactions.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.
Material Science: Utilized in the synthesis of novel polymers and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of Methyl 9,10-dioxo-1-(3-oxo-3-phenylprop-1-ynyl)anthracene-2-carboxylate involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, disrupting the normal function of the DNA and leading to cell death. Additionally, it can interact with various enzymes and proteins, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Anthracene-9,10-dione: Similar in structure but lacks the phenylpropynyl and carboxylate groups.
Phenylpropynyl Anthracene Derivatives: Compounds with similar phenylpropynyl groups but different substitutions on the anthracene core.
Carboxylated Anthracenes: Anthracene derivatives with carboxylate groups but different functional groups at other positions.
Uniqueness
Methyl 9,10-dioxo-1-(3-oxo-3-phenylprop-1-ynyl)anthracene-2-carboxylate is unique due to its combination of functional groups, which confer specific electronic and photochemical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
Properties
IUPAC Name |
methyl 9,10-dioxo-1-(3-oxo-3-phenylprop-1-ynyl)anthracene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14O5/c1-30-25(29)19-11-12-20-22(24(28)18-10-6-5-9-17(18)23(20)27)16(19)13-14-21(26)15-7-3-2-4-8-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPAVCWUFQYBOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C#CC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













